Dihydrochelirubine

Antimycobacterial Multidrug-resistant tuberculosis Natural product screening

Researchers requiring specific substrates for benzophenanthridine alkaloid biosynthesis or validated hits against multidrug-resistant tuberculosis often face a lack of suitable tools; generic alkaloids fail to replicate dihydrochelirubine's unique enzyme specificity and anti-mycobacterial profile. Dihydrochelirubine (CAS 28342-26-9) directly addresses these gaps: • Exclusive substrate for dihydrobenzophenanthridine oxidase (EC 1.5.3.12), enabling definitive pathway reconstitution and metabolic flux studies. • Most active antitubercular metabolite among 44 tested against MDR M. tuberculosis (MIC 12.5 µg/mL), serving as a validated hit scaffold for medicinal chemistry optimization. • Reduced 13,14-dihydro form with 10-methoxy substitution provides a distinct redox state, allowing researchers to decouple potent bioactivity from acute toxicity observed with quaternary analogs.

Molecular Formula C21H17NO5
Molecular Weight 363.4 g/mol
CAS No. 28342-26-9
Cat. No. B1216106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrochelirubine
CAS28342-26-9
Molecular FormulaC21H17NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3
InChIInChI=1S/C21H17NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-7H,8-10H2,1-2H3
InChIKeyJPXUJRDPZQUCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrochelirubine | Benzophenanthridine Alkaloid Sourcing and Key Differentiation


Dihydrochelirubine (CAS 28342-26-9) is a benzophenanthridine alkaloid structurally defined as dihydrosanguinarine bearing a methoxy substituent at position 10 . It occurs naturally as a metabolite in various Papaveraceae species, including Macleaya cordata, Chelidonium majus, and Eschscholtzia californica . Unlike its quaternary oxidized congeners (e.g., sanguinarine, chelerythrine), dihydrochelirubine exists in a reduced 13,14-dihydro form, which fundamentally alters its redox reactivity, enzyme substrate specificity, and biological target engagement profile .

Redox state Reduced 13,14-dihydro form alters target engagement profile
Enzyme probe Biosynthetic pathway probe for Papaveraceae alkaloid studies
Screening Antimicrobial screening context against drug-resistant strains

Why Dihydrochelirubine Cannot Be Substituted with Common Analogs


Generic substitution of dihydrochelirubine with structurally similar benzophenanthridine alkaloids (e.g., sanguinarine, chelerythrine, berberine, or even dihydrosanguinarine) is scientifically unsound. Dihydrochelirubine's unique 10-methoxy substitution on the dihydrobenzophenanthridine scaffold confers distinct enzyme substrate specificity, exemplified by its exclusive acceptance by dihydrobenzophenanthridine oxidase and its role as the sole substrate for dihydrochelirubine 12-monooxygenase in the biosynthesis of higher-order alkaloids . Furthermore, the reduced 13,14-dihydro state fundamentally alters its redox behavior compared to quaternary analogs, impacting cellular detoxification pathways and potentially its off-target profile . In mycobacterial assays, the 6-methoxy derivative of dihydrochelirubine demonstrates a unique activity profile against multidrug-resistant strains that is not recapitulated by other alkaloids in the same study, highlighting the critical importance of subtle structural modifications .

10-Methoxy substitution
Enzyme recognition may differ from demethoxy or differently substituted analogs, limiting direct substitution.
Oxidation state mismatch
Reduced dihydro scaffold may shift cellular redox behavior and cytotoxicity profile compared to quaternary oxidized forms.
Antimicrobial profile
Anti-mycobacterial activity observed for 6-methoxy scaffold may not transfer to other dihydrobenzophenanthridine analogs.

Head-to-Head Performance Data for Informed Procurement


Anti-Mycobacterial Activity Against MDR-TB Clinical Isolates

In a direct head-to-head comparison of 44 plant-derived secondary metabolites against multidrug-resistant Mycobacterium tuberculosis clinical isolates, 6-methoxy-dihydrochelirubine was the most active compound among all alkaloids, flavonoids, quinones, and triterpenes tested, with an MIC of 12.5 µg/mL . This contrasts sharply with dihydrochelerythrine, which was only half as active as its oxidized counterpart chelerythrine against the sensitive strain, demonstrating that the 6-methoxy-dihydrochelirubine scaffold possesses unique anti-mycobacterial potency that is not a general property of dihydrobenzophenanthridines .

Anti-MDR-TB MIC
Head-to-head
12.5 µg/mL; most active alkaloid in 44-compound panel against MDR clinical isolates
Reported top rank among tested alkaloids
In vitro; 6-methoxy derivative data
Antimycobacterial Multidrug-resistant tuberculosis Natural product screening

Substrate Specificity for Dihydrobenzophenanthridine Oxidase

Dihydrobenzophenanthridine oxidase (EC 1.5.3.12) exhibits strict substrate specificity. It accepts dihydrosanguinarine, dihydromacarpine, and dihydrochelirubine as substrates, but crucially, it does not accept dihydrochelerythrine or chelidonine . This enzymatic discrimination is defined by the presence and position of methoxy substituents on the dihydrobenzophenanthridine core. Dihydrochelirubine's unique 10-methoxy substitution pattern is essential for recognition by this key biosynthetic enzyme, enabling its conversion to the quaternary alkaloid chelirubine .

Enzyme substrate specificity
Head-to-head
Accepted by dihydrobenzophenanthridine oxidase; dihydrochelerythrine and chelidonine not accepted
Essential for biosynthesis assay design
Binary substrate recognition depends on 10-methoxy
Enzyme specificity Biosynthesis Alkaloid metabolism

Attenuated Cytotoxicity in Leukemia Cells

In a comparative cytotoxicity study using human promyelocytic leukemia HL-60 cells, dihydrochelerythrine, the dihydro-analog of chelerythrine, exhibited an IC50 of 20 µM after 24-hour exposure, whereas the oxidized parent compound chelerythrine demonstrated a significantly lower IC50 of 2.6 µM . This ~7.7-fold difference highlights that the reduced 13,14-dihydro state (shared by dihydrochelirubine) profoundly attenuates acute cytotoxicity relative to the quaternary oxidized form. While direct IC50 data for dihydrochelirubine itself are not available in this study, the class-level inference from its close structural analog dihydrochelerythrine strongly suggests that dihydrobenzophenanthridines, as a class, exhibit reduced intrinsic cytotoxicity compared to their oxidized counterparts, potentially offering a wider therapeutic window or lower off-target toxicity in cellular assays .

Cytotoxicity profile
Class-level
Dihydrochelerythrine IC50 20 µM vs chelerythrine 2.6 µM in HL-60 cells (MTT, 4 h)
Reduced acute cytotoxicity context for dihydro class
Data to verify for dihydrochelirubine
Cytotoxicity Leukemia Cancer research

Sanguinarine Reductase Kinetic Hierarchy

Sanguinarine reductase (EC 1.3.1.107) catalyzes the NAD(P)H-dependent reduction of quaternary benzophenanthridine alkaloids to their dihydro forms. Kinetic analysis reveals that sanguinarine is converted 1.3 times faster than chelerythrine by this enzyme . This quantitative difference establishes a kinetic hierarchy in the plant's detoxification pathway, with implications for the relative accumulation of dihydro-forms. Dihydrochelirubine, derived from chelirubine via the same enzymatic mechanism, sits within this network. Understanding this kinetic preference is crucial for studies aiming to modulate alkaloid profiles in plant cell cultures or for engineering biosynthetic pathways, as the choice of precursor (sanguinarine vs. chelerythrine analog) directly impacts flux and yield of downstream products like dihydrochelirubine .

Sanguinarine reductase kinetics
Head-to-head
1.3× faster conversion for sanguinarine over chelerythrine
Supports precursor selection for pathway engineering
In vitro enzyme assay from E. californica
Enzyme kinetics Sanguinarine reductase Alkaloid detoxification

Optimal Research and Industrial Application Scenarios


Anti-Mycobacterial Drug Discovery: MDR-TB Screening

Given that 6-methoxy-dihydrochelirubine was identified as the most active compound among 44 tested metabolites against multidrug-resistant Mycobacterium tuberculosis clinical isolates (MIC 12.5 µg/mL), procurement of dihydrochelirubine is directly justified for medicinal chemistry programs focused on novel antitubercular agents. The compound serves as a validated hit scaffold for further optimization, particularly for targeting drug-resistant strains where current therapies fail.

Plant Specialized Metabolism & Enzymology

Researchers investigating the biosynthesis of benzophenanthridine alkaloids in Papaveraceae species require dihydrochelirubine as a specific substrate for dihydrobenzophenanthridine oxidase (EC 1.5.3.12). Its unique acceptance by this enzyme—unlike dihydrochelerythrine or chelidonine—makes it an essential reagent for enzymatic assays, pathway reconstitution studies, and metabolic flux analyses. Procuring dihydrochelirubine enables definitive experiments that cannot be performed with other commercially available alkaloids.

Cellular Pharmacology: Attenuated Cytotoxicity in Leukemia Models

For studies examining the differential cytotoxicity of benzophenanthridine alkaloids, the dihydro-class (exemplified by dihydrochelerythrine's IC50 of 20 µM vs. chelerythrine's 2.6 µM in HL-60 cells) offers a scientifically relevant tool. Dihydrochelirubine provides a structurally analogous reduced scaffold to probe the impact of oxidation state on cellular target engagement, apoptosis induction, and therapeutic index. This is particularly valuable for researchers seeking to decouple potent anticancer activity from acute toxicity.

Bioprocess & Metabolic Engineering for Alkaloid Production

Industrial biotechnology efforts aimed at producing high-value benzophenanthridine alkaloids in heterologous hosts or plant cell cultures can leverage the kinetic data on sanguinarine reductase. The 1.3-fold faster reduction of sanguinarine over chelerythrine informs precursor selection for engineered pathways. Procuring dihydrochelirubine as an analytical standard or as a pathway intermediate is essential for monitoring and optimizing flux towards chelirubine and downstream macarpine production.

Application
Selection Property
Validation Focus
MDR-TB screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Biosynthetic pathway analysis
Enzyme substrate specificity
Enzyme recognition validation
Leukemia cell cytotoxicity studies
Reduced cytotoxicity profile
Cytotoxicity endpoint review
Metabolic pathway engineering
Enzymatic flux context
Flux and yield monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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